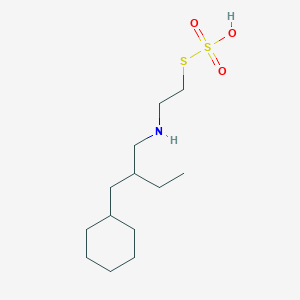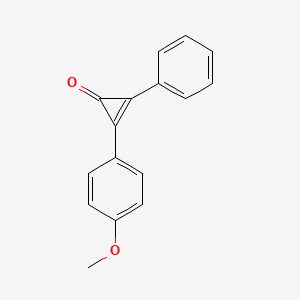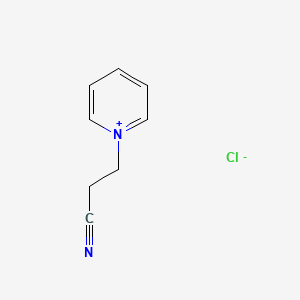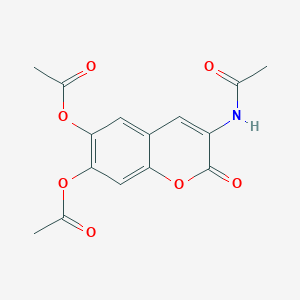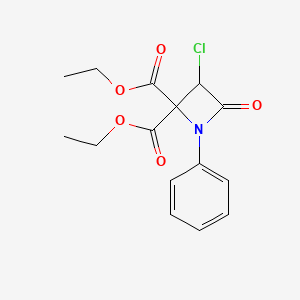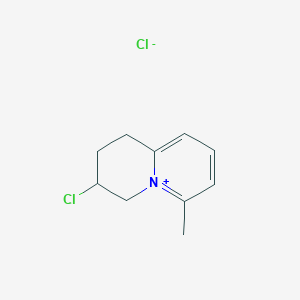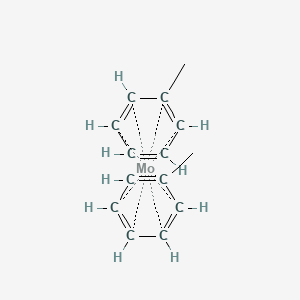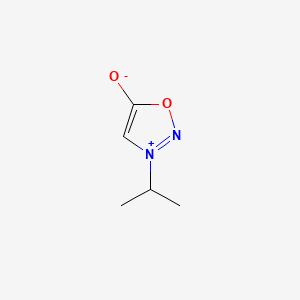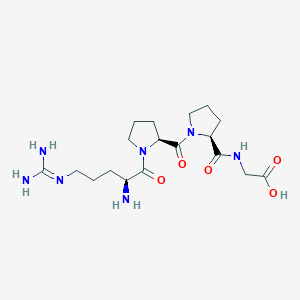
Potassium 4-oxido-2-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 4-oxido-2-naphthoate is an organic compound with the molecular formula C11H6K2O3 It is a potassium salt of 4-oxido-2-naphthoic acid, which is derived from naphthalene, a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
Potassium 4-oxido-2-naphthoate can be synthesized through the reaction of 4-hydroxy-2-naphthoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxy-2-naphthoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and concentration of reactants.
化学反应分析
Types of Reactions
Potassium 4-oxido-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the naphthoate.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthoates .
科学研究应用
Potassium 4-oxido-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of potassium 4-oxido-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on target proteins, altering their activity and leading to various biological outcomes .
相似化合物的比较
Similar Compounds
- Sodium 4-oxido-2-naphthoate
- Lithium 4-oxido-2-naphthoate
- Calcium 4-oxido-2-naphthoate
Uniqueness
Potassium 4-oxido-2-naphthoate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological activity compared to its sodium, lithium, and calcium counterparts. The potassium ion can also affect the compound’s interaction with biological systems, potentially leading to different pharmacological effects .
属性
分子式 |
C11H6K2O3 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC 名称 |
dipotassium;4-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H8O3.2K/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10;;/h1-6,12H,(H,13,14);;/q;2*+1/p-2 |
InChI 键 |
GANWXARUZMDRKI-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2[O-])C(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


